(4-{[4-(TERT-BUTYL)PHENYL]SULFONYL}PIPERAZINO)(2-METHYLCYCLOPROPYL)METHANONE
Overview
Description
(4-{[4-(TERT-BUTYL)PHENYL]SULFONYL}PIPERAZINO)(2-METHYLCYCLOPROPYL)METHANONE is a complex organic compound characterized by its unique structural components This compound features a piperazine ring substituted with a tert-butylphenylsulfonyl group and a 2-methylcyclopropylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-{[4-(TERT-BUTYL)PHENYL]SULFONYL}PIPERAZINO)(2-METHYLCYCLOPROPYL)METHANONE typically involves multi-step organic reactions. The process begins with the preparation of the piperazine derivative, followed by the introduction of the tert-butylphenylsulfonyl group through sulfonylation reactions. The final step involves the attachment of the 2-methylcyclopropylmethanone group under specific reaction conditions, such as the use of appropriate solvents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(4-{[4-(TERT-BUTYL)PHENYL]SULFONYL}PIPERAZINO)(2-METHYLCYCLOPROPYL)METHANONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of piperazine derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (4-{[4-(TERT-BUTYL)PHENYL]SULFONYL}PIPERAZINO)(2-METHYLCYCLOPROPYL)METHANONE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for probing the mechanisms of enzyme inhibition and receptor binding.
Medicine
In medicine, this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy as a drug candidate for treating various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its reactivity and stability make it suitable for applications in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (4-{[4-(TERT-BUTYL)PHENYL]SULFONYL}PIPERAZINO)(2-METHYLCYCLOPROPYL)METHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4-{[4-(TERT-BUTYL)PHENYL]SULFONYL}PIPERAZINO)(2-METHYLCYCLOPROPYL)METHANONE include other piperazine derivatives and sulfonyl-containing compounds. Examples include:
- N-(4-tert-Butylphenylsulfonyl)piperazine
- 2-Methylcyclopropylmethanone derivatives
- Sulfonyl-substituted piperazines
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which confer specific reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in diverse fields make it a compound of significant interest in scientific research.
Properties
IUPAC Name |
[4-(4-tert-butylphenyl)sulfonylpiperazin-1-yl]-(2-methylcyclopropyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3S/c1-14-13-17(14)18(22)20-9-11-21(12-10-20)25(23,24)16-7-5-15(6-8-16)19(2,3)4/h5-8,14,17H,9-13H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVQTUONHRDSMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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